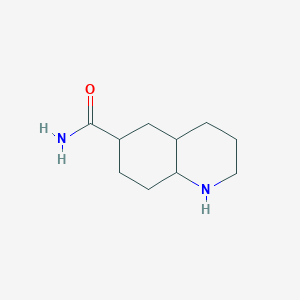

Decahydroquinoline-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Decahydroquinoline-6-carboxamide is a chemical compound with the molecular formula C10H18N2O . It is a carboxamide derivative, which is a class of compounds that are widely used in medicinal chemistry and have diverse pharmacological properties .

Synthesis Analysis

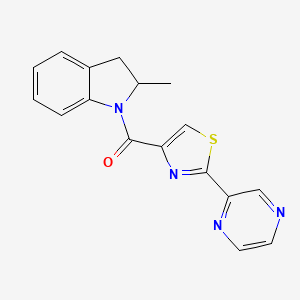

This compound can be synthesized stereoselectively using carbohydrate auxiliaries in the stereoselective syntheses of decahydroquinoline alkaloids . The synthetic route of novel indole derivatives, which are structurally similar to this compound, involves reactions with 1,1’-carbonyldiimidazole (CDI) and either ammonia or hydrazine hydrate . Palladium-catalyzed aminocarbonylation has also been used to synthesize carboxamide derivatives .

Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . It has been studied using three-dimensional quantitative structure–activity relationships (3D-QSAR), comparative molecular field analysis (CoMFA), and comparative molecular similarity indices analysis (CoMSIA) .

Chemical Reactions Analysis

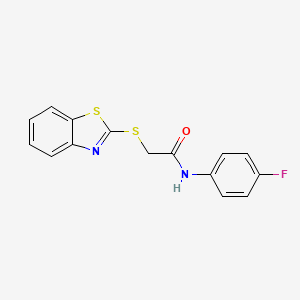

Carboxamides, including this compound, play a significant role in organic and medicinal chemistry. They are involved in various synthetic methods such as carboxylic acid activation, amine activation, and transamidation . The chemoselective transformation into functional groups like amines, imines, enamines, nitriles, aldehydes, and alcohols is challenging due to the intrinsic stability of the amide bond .

Mechanism of Action

While the specific mechanism of action for decahydroquinoline-6-carboxamide is not explicitly mentioned in the search results, carboxamide derivatives have been studied for their potential therapeutic effects. For instance, they have been explored as potential inhibitors of cyclin-dependent kinases (CDK), which play a crucial role in cell cycle regulation .

Safety and Hazards

Future Directions

Carboxamide derivatives, including decahydroquinoline-6-carboxamide, are being explored for their potential therapeutic applications. They are being studied as potential anticancer agents, particularly as inhibitors of CDK4/6 . Furthermore, carboxamide derivatives are being investigated for their potential to restore IL-4 mediated repression of epidermal differentiation proteins .

Properties

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9/h7-9,12H,1-6H2,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWKBFYOTJPEHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CCC2NC1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(6-Chloropyridin-3-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B2394583.png)

![1-methyl-7-phenyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2394585.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2394588.png)

![2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoic acid](/img/structure/B2394594.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2394596.png)